molecular formula C8H9Br2NO2 B6183018 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide CAS No. 1629673-00-2

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B6183018
CAS No.: 1629673-00-2
M. Wt: 310.97 g/mol
InChI Key: ZEOJAVXZTSNGSV-UHFFFAOYSA-N
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Description

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C8H9Br2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(5-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, such as amines, thiols, or ethers.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the corresponding hydroxyl derivative.

Scientific Research Applications

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with biological molecules such as enzymes and receptors. The bromine atom and the carbonyl group play key roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
  • 2-bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide
  • 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one

Uniqueness

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide is unique due to the presence of the methoxy group at the 5-position of the pyridine ring. This structural feature can influence its reactivity and interaction with biological molecules, making it distinct from other similar compounds. The methoxy group can also affect the compound’s solubility and stability, which are important factors in its practical applications.

Properties

CAS No.

1629673-00-2

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

2-bromo-1-(5-methoxypyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-7-2-6(4-10-5-7)8(11)3-9;/h2,4-5H,3H2,1H3;1H

InChI Key

ZEOJAVXZTSNGSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(=O)CBr.Br

Purity

95

Origin of Product

United States

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